2-Chloroquinoline-3-carboxylic acid

描述

Nomenclature and Chemical Identity of 2-Chloroquinoline-3-carboxylic Acid

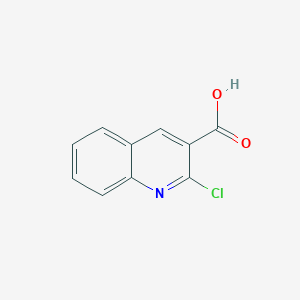

Systematically named this compound, this compound is a solid at room temperature. sigmaaldrich.com It possesses the chemical formula C₁₀H₆ClNO₂, with a molecular weight of approximately 207.61 g/mol . nih.gov The structure features a quinoline (B57606) bicyclic system, which is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. At position 2 of the quinoline ring, a chlorine atom is attached, and at position 3, a carboxylic acid group is present.

Below is a table summarizing the key chemical identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| CAS Number | 73776-25-7 nih.gov |

| Molecular Formula | C₁₀H₆ClNO₂ nih.gov |

| Molecular Weight | 207.61 g/mol nih.gov |

| InChI | InChI=1S/C10H6ClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) nih.gov |

| InChIKey | XFSORZYTTCOBFN-UHFFFAOYSA-N sigmaaldrich.com |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)O uni.lu |

Historical Context of Quinoline Derivatives in Synthetic Chemistry

The story of quinoline and its derivatives dates back to 1834, when it was first isolated from coal tar. iipseries.orgresearchgate.net This discovery opened the door to a vast new area of organic chemistry. Early research focused on understanding the structure and reactivity of the quinoline nucleus. Over the years, numerous named reactions have been developed for the synthesis of quinolines, including the Skraup, Doebner-von Miller, and Friedländer syntheses. iipseries.org These methods provided access to a wide range of substituted quinolines, laying the groundwork for future investigations into their properties and applications.

Quinoline derivatives have historically played a crucial role in medicinal chemistry, with quinine, an antimalarial drug extracted from the bark of the Cinchona tree, being a prominent example. researchgate.net The therapeutic potential of quinolines spurred further research into the synthesis of novel derivatives with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. rsc.orgresearchgate.net This rich history has established the quinoline scaffold as a "privileged structure" in medicinal chemistry and a cornerstone of heterocyclic synthesis. researchgate.net

Significance of this compound as a Core Heterocyclic Scaffold

The significance of this compound lies in its utility as a versatile intermediate in organic synthesis. tandfonline.com The presence of three key functional groups—the quinoline ring, the carboxylic acid, and the chlorine atom—provides multiple points for chemical modification.

The chlorine atom at the 2-position is a particularly useful handle for introducing a variety of substituents through nucleophilic substitution reactions. tandfonline.com This allows for the synthesis of a diverse library of quinoline derivatives. For instance, the chlorine can be displaced by amines, alcohols, and thiols to generate 2-amino-, 2-alkoxy-, and 2-thio-substituted quinoline-3-carboxylic acids, respectively. tandfonline.com

The carboxylic acid group at the 3-position can undergo typical carboxylic acid reactions, such as esterification and amidation, to produce a range of esters and amides. libretexts.org Furthermore, the quinoline ring itself can be subjected to various transformations, further expanding the synthetic possibilities.

The combination of these reactive sites makes this compound a valuable starting material for the construction of more complex heterocyclic systems. For example, it can be used to synthesize fused ring systems like tetrazolo[1,5-a]quinolines. tandfonline.com

Emerging Research Trajectories for this compound and its Analogs

Contemporary research on this compound and its derivatives is exploring several exciting avenues. A significant area of focus is the development of novel bioactive molecules. For instance, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, a target implicated in cancer. tandfonline.com

Furthermore, the versatility of the 2-chloroquinoline-3-carbaldehyde (B1585622), a closely related precursor, highlights the synthetic potential of this class of compounds. nih.govrsc.org This aldehyde can be oxidized to form this compound, and both compounds serve as building blocks for a wide array of heterocyclic systems with potential biological applications. nih.gov Research continues to uncover new reactions and synthetic strategies involving these quinoline-based scaffolds, leading to the creation of novel molecular architectures with diverse functionalities. rsc.orgresearchgate.net

The exploration of new catalytic systems for the synthesis and modification of quinoline derivatives, including those derived from this compound, is another active area of research. researchgate.net These efforts aim to develop more efficient, selective, and environmentally friendly synthetic methods. The ongoing investigation into the chemical reactivity and biological activity of this compound and its analogs promises to yield new discoveries in materials science, medicinal chemistry, and catalysis.

Structure

3D Structure

属性

IUPAC Name |

2-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSORZYTTCOBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357199 | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73776-25-7 | |

| Record name | 2-Chloro-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73776-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloroquinoline 3 Carboxylic Acid and Its Derivatives

Oxidation of 2-Chloroquinoline-3-carbaldehyde (B1585622) Precursors

A primary route to 2-chloroquinoline-3-carboxylic acid involves the oxidation of the corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde. This precursor is readily accessible through methods such as the Vilsmeier-Haack reaction. Various oxidizing agents and conditions have been explored to achieve this transformation efficiently.

Alkaline Potassium Permanganate (B83412) Oxidation Protocols

Potassium permanganate (KMnO4) is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids. libretexts.org In an alkaline medium, the reaction proceeds effectively. The use of alkaline conditions is common for KMnO4 oxidations, and these reactions can be driven to completion to yield the carboxylic acid product. libretexts.org While a classic and potent method, the conditions can be harsh, potentially leading to the cleavage of other susceptible bonds within the molecule if not carefully controlled. libretexts.orgresearchgate.net The reaction involves the reduction of the permanganate ion, and the stoichiometry can be complex, with manganese dioxide being a typical byproduct. researchgate.net

Silver Nitrate (B79036) in Alkaline Medium Oxidation Techniques

A milder and more selective method for the oxidation of 2-chloroquinoline-3-carbaldehyde utilizes silver nitrate (AgNO3) in an alkaline medium. tandfonline.com This approach has been successfully employed for the synthesis of 2-chloroquinoline-3-carboxylic acids. tandfonline.com The reaction typically involves dissolving the aldehyde in ethanol (B145695), followed by the addition of a silver nitrate solution and a dropwise addition of a sodium hydroxide (B78521) solution. tandfonline.com This method is advantageous due to its high yields and the ability to proceed under relatively mild conditions, thus preserving other functional groups within the molecule. tandfonline.comresearchgate.net The process is chemoselective and does not require cumbersome work-up procedures. researchgate.net

Below is a data table summarizing the synthesis of 2-chloroquinoline-3-carboxylic acids using silver nitrate in an alkaline medium.

| Precursor | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 2-chloroquinoline-3-carbaldehyde | AgNO3, NaOH | Ethanol | 12 h | Good | tandfonline.com |

| Substituted 2-chloroquinoline-3-carbaldehydes | AgNO3, NaOH | Ethanol | 12 h | Good | tandfonline.com |

Ceric Ammonium (B1175870) Nitrate Oxidation Methods

Ceric ammonium nitrate (CAN) is another effective oxidizing agent for the conversion of aldehydes to carboxylic acids. organic-chemistry.orgresearchgate.net It is a one-electron oxidizing agent that can be used for a variety of oxidative transformations. organic-chemistry.org The reaction of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia (B1221849) in the presence of ceric ammonium nitrate has been reported to yield 2-chloroquinoline-3-carbonitrile. rsc.org However, CAN can also be employed for the direct oxidation of aldehydes to carboxylic acids under specific conditions. organic-chemistry.orgresearchgate.net The combination of TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) and a catalytic amount of CAN can facilitate the aerobic oxidation of benzylic alcohols to aldehydes, highlighting its utility in oxidation chemistry. organic-chemistry.org

Multi-component Reaction Strategies for Quinoline (B57606) Ring System Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinolines in a single step from simple starting materials. organic-chemistry.orgmdpi.com These reactions are highly valued in medicinal chemistry for the rapid generation of compound libraries. organic-chemistry.org

Vilsmeier-Haack Formylation of Acetanilide (B955) Derivatives as a Precursor Step

A key and widely used method for constructing the 2-chloroquinoline-3-carbaldehyde precursor is the Vilsmeier-Haack reaction. rsc.orgchemijournal.com This reaction involves the formylation and cyclization of acetanilide derivatives using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). rsc.org This process is a cornerstone in quinoline synthesis, providing a versatile entry point to a variety of substituted quinolines. The reaction proceeds by converting the acetanilide into an imidoyl chloride and then an N-(α-chlorovinyl)aniline, which is subsequently diformylated and cyclized. rsc.org

The efficiency and outcome of the Vilsmeier-Haack reaction can be significantly influenced by the reaction conditions and the nature of the Vilsmeier complex. Optimization of the molar proportion of the Vilsmeier reagent (e.g., POCl3) and the reaction temperature is crucial for maximizing the yield of the desired 2-chloro-3-formylquinoline. For instance, the cyclization is often facilitated by electron-donating groups at the meta-position of the N-arylacetamides. The use of different reagents to form the Vilsmeier complex, such as thionyl chloride (SOCl2) or phosphorus pentachloride, has also been explored. rsc.org The regioselectivity of the formylation and cyclization is a key aspect, and careful control over the reaction parameters allows for the synthesis of specific quinoline isomers. nih.gov

Below is a data table detailing the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

| Acetanilide Derivative | Vilsmeier Reagent | Conditions | Yield | Reference |

| Acetanilide | POCl3, DMF | 0-5°C then 90°C | Good | |

| m-Methoxyacetanilide | POCl3, DMF | Optimized molar ratio, 80-90°C | Good | |

| Substituted Acetanilides | POCl3, DMF | 0-5°C then 80-90°C, 4-10h | 60-80% | chemijournal.com |

Microwave and Ultrasonic Irradiation Enhancements in Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction is a cornerstone for the synthesis of 2-chloro-3-formylquinolines, the direct precursors to this compound. This reaction involves the cyclization of acetanilides using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide). rsc.org Traditional methods often require prolonged heating and can result in moderate yields.

To address these limitations, microwave (MW) irradiation and ultrasonic irradiation have been employed to enhance reaction efficiency. researchgate.net Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times from hours to mere minutes while providing comparable or even better yields of 2-chloroquinoline-3-carbaldehydes. researchgate.net Similarly, the use of a 2,4,6-trichloro-1,3,5-triazine/N,N′-dimethylformamide (TCTA-DMF) adduct as a Vilsmeier-Haack type reagent under ultrasonic conditions has been reported to significantly shorten reaction times compared to conventional heating methods. researchgate.net These enhancements offer a more rapid and efficient route to the key aldehyde precursors. researchgate.net

Ugi Reaction Incorporating 2-Chloroquinoline-3-carboxaldehydes or this compound

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of complex molecules like α-aminoacyl amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.orgnih.gov 2-Chloroquinoline-3-carbaldehyde has proven to be a valuable aldehyde component in such reactions. rsc.orgsemanticscholar.org

In a typical application, a one-pot reaction involving 2-chloroquinoline-3-carbaldehyde, an aminophenol, an acid, and an isocyanide can be used to generate diverse quino[2,3-b] rsc.orgresearchgate.netbenzoxazepines in moderate to good yields. semanticscholar.org This process often proceeds through a sequential Ugi-4CR followed by an intramolecular aromatic nucleophilic substitution (SNA_r), where the newly formed amide or another nucleophilic group displaces the chlorine atom at the C-2 position of the quinoline ring. rsc.orgsemanticscholar.org This strategy allows for the construction of complex, fused heterocyclic systems from simple, readily available starting materials. rsc.org The reaction is highly versatile, with variations allowing for the synthesis of benzo lookchem.comasianpubs.orgrsc.orgnih.govoxazepino[7,6-b]quinolines by reacting the aldehyde with 2-aminophenol, various acids, and isocyanides in refluxing methanol. rsc.org

Synthesis of Functionalized this compound Derivatives

The chlorine atom at the C-2 position and the carboxylic acid group at the C-3 position are key functional handles that permit a wide range of derivatizations, leading to novel structures including phenoxy ethers, amides, and complex fused heterocycles.

Formation of 2-Phenoxyquinoline-3-carboxylic Acids via Ullmann Condensation

The Ullmann condensation provides a classic method for forming carbon-oxygen bonds, specifically for synthesizing aryl ethers. wikipedia.org This reaction can be applied to couple 2-chloroquinoline-3-carboxylic acids with various phenols to yield 2-phenoxyquinoline-3-carboxylic acids. asianpubs.org The traditional approach requires high temperatures and often uses polar, high-boiling point solvents like dimethylformamide (DMF) in the presence of a copper catalyst and a base such as potassium carbonate. asianpubs.orgwikipedia.org

Microwave-Assisted Ullmann Condensation Techniques

Conventional Ullmann condensation methods can be sluggish and yield inappreciable results for this specific transformation. asianpubs.org The application of microwave irradiation offers a significant improvement, providing an elegant, rapid, and efficient solvent-free method for the synthesis of 2-phenoxyquinoline-3-carboxylic acids. asianpubs.org In a typical microwave-assisted procedure, a mixture of a this compound derivative, a phenol (B47542) derivative, anhydrous potassium carbonate, and anhydrous copper sulphate is irradiated for a short period (e.g., 4-8 minutes). asianpubs.org This technique leads to high yields of the desired aryl ethers, overcoming the limitations of conventional heating. asianpubs.org

Table 1: Microwave-Assisted Ullmann Condensation of this compound with Substituted Phenols

| Phenol Derivative | Reaction Time (min) | Yield (%) |

| Phenol | 4 | 85 |

| 4-Methylphenol | 5 | 82 |

| 4-Methoxyphenol | 4.5 | 88 |

| 4-Chlorophenol | 6 | 75 |

| 4-Nitrophenol | 8 | 68 |

Data sourced from a study on microwave-assisted synthesis of 2-phenoxyquinoline-3-carboxylic acids. asianpubs.org

Synthesis of Substituted 2-Chloroquinoline-3-carboxamide (B1625466) Derivatives

The carboxylic acid functional group of this compound is readily converted into carboxamides, which are themselves important structural motifs in medicinal chemistry. The synthesis involves a coupling reaction between the carboxylic acid and various anilines. lookchem.com This transformation is typically achieved by first activating the carboxylic acid, for example by converting it to an acid chloride, followed by reaction with the desired amine. lookchem.com A modified procedure allows for direct coupling. lookchem.com Twelve novel substituted 2-chloroquinoline-3-carboxamide derivatives were successfully prepared using this approach, with yields ranging from 54% to 72% for the precipitation of the parent carboxylic acids. lookchem.com

Table 2: Synthesis of 2-Chloroquinoline-3-carboxamide Derivatives

| Product | Aniline Derivative Used |

| 5a | Aniline |

| 5b | 4-Fluoroaniline |

| 5c | 4-Chloroaniline |

| 5d | 4-Methylaniline |

| 5e | 4-Methoxyaniline |

| 5f | 4-(Trifluoromethyl)aniline |

This table shows a selection of anilines used to create a library of carboxamide derivatives. lookchem.com

Approaches to Fused Quinoline Heterocyclic Systems

The this compound scaffold is a valuable precursor for the construction of more complex, fused heterocyclic systems. The reactivity of both the chloro and carboxyl groups enables a variety of cyclization strategies. nih.govtandfonline.com

One prominent example is the synthesis of tetrazolo[1,5-a]quinoline-4-carboxylic acids. tandfonline.com This is achieved by reacting this compound with sodium azide (B81097) in a solvent like DMF at an elevated temperature (e.g., 100 °C). tandfonline.com The reaction proceeds via an intramolecular cyclization, where the azide displaces the chloride and incorporates into a new fused ring system. tandfonline.com

Another approach involves the transformation of the aldehyde precursor, 2-chloroquinoline-3-carbaldehyde, into other fused systems. For instance, treatment with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 1H-pyrazolo[3,4-b]quinolin-3-amine after cycloaddition onto the corresponding carbonitrile intermediate. rsc.org Heating the aldehyde with formamide (B127407) and formic acid can yield a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one system. nih.gov These examples highlight the utility of the this compound framework and its immediate precursors in building diverse and complex heterocyclic architectures. rsc.orgnih.gov

Synthesis of Pyrazolo[3,4-b]quinolines from 2-Chloroquinoline-3-carbonitrile

A significant pathway to the synthesis of pyrazolo[3,4-b]quinolines commences with 2-chloroquinoline-3-carbaldehyde. This starting material is treated with aqueous ammonia in the presence of ceric ammonium nitrate to yield 2-chloroquinoline-3-carbonitrile. nih.gov Subsequent cycloaddition of this nitrile with hydrazine hydrate affords 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov This transformation is a key step in building the fused pyrazole (B372694) ring onto the quinoline framework.

Another approach involves the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) with phenylhydrazine, which initially forms a Schiff base. nih.gov This intermediate then undergoes intramolecular cyclization upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine (B92270) to produce 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov

| Starting Material | Reagents | Product | Ref. |

| 2-Chloroquinoline-3-carbaldehyde | 1. aq. NH3, Ceric ammonium nitrate 2. Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | nih.gov |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 1. Phenylhydrazine 2. Nitrobenzene, Pyridine (cat.) | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | nih.gov |

Synthesis of Tetrazolo[1,5-a]quinoline-4-carboxylic Acids

The synthesis of tetrazolo[1,5-a]quinoline-4-carboxylic acids is efficiently achieved through the reaction of this compound derivatives with sodium azide. tandfonline.com This reaction is typically carried out in dimethylformamide (DMF) at an elevated temperature of 100°C for 12 hours. tandfonline.com The process involves the displacement of the chloro group by the azide, followed by an intramolecular cyclization to form the fused tetrazole ring. This method has been successfully applied to a series of substituted 2-chloroquinoline-3-carboxylic acids to produce the corresponding tetrazolo[1,5-a]quinoline-4-carboxylic acids in good yields. tandfonline.com For instance, the reaction of 7-methoxy-2-chloroquinoline-3-carboxylic acid with sodium azide in DMF yields 7-methoxytetrazolo[1,5-a]quinoline-4-carboxylic acid with a 79% yield. tandfonline.com

Similarly, 2-chloroquinoline-3-carbaldehydes can be converted to tetrazolo[1,5-a]quinoline-4-carbaldehydes by reacting them with sodium azide in acetic acid. nih.gov

| Starting Material | Reagents | Conditions | Product | Yield | Ref. |

| This compound | Sodium azide | DMF, 100°C, 12h | Tetrazolo[1,5-a]quinoline-4-carboxylic acid | - | tandfonline.com |

| 7-Methoxy-2-chloroquinoline-3-carboxylic acid | Sodium azide | DMF, 100°C | 7-Methoxytetrazolo[1,5-a]quinoline-4-carboxylic acid | 79% | tandfonline.com |

| 2-Chloroquinoline-3-carbaldehydes | Sodium azide | Acetic acid | Tetrazolo[1,5-a]quinoline-4-carbaldehydes | - | nih.gov |

Synthesis of Pyrrolo[3,4-b]quinolinones

The synthesis of pyrrolo[3,4-b]quinolinones can be accomplished from 2-chloroquinoline (B121035) derivatives. One method involves heating 2-chloroquinoline-3-carbaldehyde with formamide and formic acid in ethanol for 8 hours. nih.gov This reaction leads to the formation of the fused cyclic product, 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov

A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives have also been synthesized using a post-Ugi modification strategy, highlighting the versatility of this scaffold in generating diverse molecular architectures. nih.govrsc.org Furthermore, the synthesis of sulfur-substituted pyrrolo[3,4-b]quinolines has been explored. For example, 2,3-dihydro-2-propyl-3-propylimino-9-thioxo-pyrrolo[3,4-b]quinolin-1-one can undergo various transformations, including S-alkylation and S-acetylation. ajol.info

| Starting Material | Reagents/Conditions | Product | Ref. |

| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic acid, Ethanol, 8h | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | nih.gov |

| Post-Ugi products | - | 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives | nih.govrsc.org |

| 2,3-Dihydro-2-propyl-3-propylimino-9-thioxo-pyrrolo[3,4-b]quinolin-1-one | Diazomethane or alkyl halide | S-alkylated pyrrolo[3,4-b]quinolines | ajol.info |

| 2,3-Dihydro-2-propyl-3-propylimino-9-thioxo-pyrrolo[3,4-b]quinolin-1-one | Acetic anhydride | S-acetylated pyrrolo[3,4-b]quinolines | ajol.info |

Synthesis of Pyrimido[4,5-b]quinoline Derivatives

Pyrimido[4,5-b]quinoline derivatives can be synthesized through various routes, often involving multicomponent reactions. One such method is the ultrasound-assisted, one-pot reaction of aminopyrimidinones, dimedone, and aromatic aldehydes. nih.gov This approach provides a straightforward synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives. nih.gov

Another strategy involves the reaction of 3-arylaminoisoxazol-5(2H)-ones with derivatives of 2-chloro-3-formylquinoline in refluxing toluene, which yields fused pyrimidoquinolines in good yields. researchgate.netresearchgate.net Additionally, 2-amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile can be cyclized with reagents like thiourea, chloroacetyl chloride, phenyl isothiocyanate, and formamide to produce various substituted pyrimido[4,5-b]quinoline derivatives. The use of DABCO as a basic catalyst in a one-pot multicomponent reaction of benzyloxy-substituted aromatic aldehydes, barbituric acids, and 6-amino-1,3-dimethyluracil (B104193) also leads to the formation of pyrimido[4,5-b]quinolines. nih.gov

| Reactants | Reagents/Conditions | Product Type | Ref. |

| Aminopyrimidinones, Dimedone, Aromatic aldehydes | Ultrasound | 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-diones | nih.gov |

| 3-Arylaminoisoxazol-5(2H)-ones, 2-Chloro-3-formylquinoline derivatives | Toluene, Reflux | Fused pyrimidoquinolines | researchgate.netresearchgate.net |

| 2-Amino-1,4,5,6,7,8-hexahydro-4-(4-methoxyphenyl)-7,7,-dimethyl-5-oxo-1-phenylquinoline-3-carbonitrile | Thiourea, Chloroacetyl chloride, Phenyl isothiocyanate, or Formamide | Substituted pyrimido[4,5-b]quinolines | |

| Benzyloxy-substituted aromatic aldehydes, Barbituric acids, 6-Amino-1,3-dimethyluracil | DABCO | Pyrimido[4,5-b]quinolines | nih.gov |

Synthesis of 2-(Benzofuran-2-yl)-6-chloroquinoline-3-carboxylic Acid Derivatives

A facile, ultrasound-assisted, three-step, one-pot reaction has been developed for the synthesis of 2-(benzofuran-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives. sioc-journal.cn This method involves the reaction of ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate with various salicylaldehydes, 1-(2-hydroxyphenyl)ethanones, or 2-hydroxy-1-naphthaldehyde. sioc-journal.cn The reaction is carried out in the presence of K2CO3 as an acid-binding agent and PEG-400 as a phase transfer catalyst in refluxing acetonitrile. sioc-journal.cn

Similarly, a series of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives have been synthesized via a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes. nih.govnih.gov This reaction proceeds through an in situ Williamson ether formation followed by ester hydrolysis and intramolecular cyclization. nih.gov

| Starting Materials | Reagents/Conditions | Product Type | Ref. |

| Ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate, Salicylaldehydes/1-(2-hydroxyphenyl)ethanones/2-hydroxy-1-naphthaldehyde | K2CO3, PEG-400, MeCN, Reflux, Ultrasound | 2-(Benzofuran-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives | sioc-journal.cn |

| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, Substituted salicylaldehydes | One-pot reaction | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives | nih.govnih.gov |

Mechanistic Investigations of Synthetic Pathways

The formation of pyrrolo[3,4-b]quinolin-3-one from 2-chloroquinoline-3-carbaldehyde and formamide is proposed to proceed through an initial addition of the amino group of formamide to the aldehydic carbonyl group of the quinoline. nih.gov This is followed by condensation to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. Subsequent elimination of an HCl molecule from this intermediate leads to the final fused cyclic product. nih.gov

In the synthesis of thiopyrano[2,3-b]quinoline-3-carbonitrile, a multi-component reaction, the mechanism is thought to involve an initial L-proline catalyzed Knoevenagel condensation. nih.gov This is followed by the addition of a thiol. L-proline then interacts with the formed arylidene intermediate to facilitate a Michael addition step, leading to the final product. nih.gov

Chemical Reactivity and Transformation of 2 Chloroquinoline 3 Carboxylic Acid

Nucleophilic Substitution Reactions at the C2-Chlorine Position

The chlorine atom at the C2 position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the heterocyclic nitrogen atom. This reactivity allows for the introduction of a variety of functional groups at this position.

Conversion to 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids via Hydrolysis

The hydrolysis of 2-chloroquinoline-3-carboxylic acid derivatives provides a direct route to the corresponding 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, also known as quinolin-2(1H)-one-3-carboxylic acids. This transformation is typically achieved by heating the chloroquinoline in an acidic aqueous medium.

A common laboratory procedure involves refluxing a suspension of the this compound in a mixture of glacial acetic acid and water for an extended period, typically 12 to 24 hours. tandfonline.com The addition of water to the reaction mixture after cooling precipitates the solid 2-oxo product, which can then be isolated by filtration. tandfonline.com This hydrolysis reaction proceeds with good yields for a variety of substituted starting materials. tandfonline.com

| Starting Material (Substituent) | Product | Yield (%) | Reference |

|---|---|---|---|

| 6-Methoxy | 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 89 | tandfonline.com |

| 6-Phenyl | 2-Oxo-6-phenyl-1,2-dihydroquinoline-3-carboxylic acid | 74 | tandfonline.com |

| 7-Phenyl | 2-Oxo-7-phenyl-1,2-dihydroquinoline-3-carboxylic acid | 53 | tandfonline.com |

| 6-(4-Methoxyphenyl) | 6-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 66 | tandfonline.com |

| 6-(3-Methoxyphenyl) | 6-(3-Methoxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 84 | tandfonline.com |

| 6-(4-Chlorophenyl) | 6-(4-Chlorophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 86 | tandfonline.com |

| Benzo[h] fused | 2-Oxo-1,2-dihydrobenzo[h]quinoline-3-carboxylic acid | 65 | tandfonline.com |

| Benzo[f] fused | 3-Oxo-3,4-dihydrobenzo[f]quinoline-2-carboxylic acid | 74 | tandfonline.com |

Amination Reactions at C2

The C2-chlorine atom can be readily displaced by various amine nucleophiles to furnish 2-aminoquinoline-3-carboxylic acid derivatives. The reaction conditions can be tuned depending on the nucleophilicity of the amine. For instance, reaction with aqueous ammonia (B1221849) at elevated temperatures (150 °C) in a sealed vessel results in the formation of 2-aminoquinoline-3-carboxylic acids, with reported yields ranging from 30–50% after purification by fractional crystallization. tandfonline.com

Furthermore, the chlorine atom can be substituted by heterocyclic amines. Studies have shown that reacting 7-substituted 2-chloroquinoline-3-carboxylic acids with 2-aminothiazole (B372263) or 2-aminopyridine (B139424) leads to the corresponding 2-(thiazol-2-yl)aminoquinoline-3-carboxylic acids and 2-(pyrid-2-yl)aminoquinoline-3-carboxylic acids, respectively. nih.gov

| Starting Material (Substituent) | Amine Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Unsubstituted | Aqueous Ammonia | 2-Aminoquinoline-3-carboxylic acid | 30-50 | tandfonline.com |

| 7-Bromo-6-methoxy | Aqueous Ammonia | 2-Amino-7-bromo-6-methoxyquinoline-3-carboxylic acid | 32 | tandfonline.com |

| Benzo[h] fused | Aqueous Ammonia | 2-Aminobenzo[h]quinoline-3-carboxylic acid | 41 | tandfonline.com |

| 7-Substituted | 2-Aminothiazole | 7-Substituted-2-(thiazol-2-yl)aminoquinoline-3-carboxylic acid | Not specified | nih.gov |

| 7-Substituted | 2-Aminopyridine | 7-Substituted-2-(pyrid-2-yl)aminoquinoline-3-carboxylic acid | Not specified | nih.gov |

Reactions with Other Nucleophiles (e.g., thiomorpholine)

Beyond oxygen and nitrogen nucleophiles, the C2-chlorine is reactive towards sulfur-based nucleophiles as well. For example, the analogous compound, 2-chloroquinoline-3-carbaldehyde (B1585622), reacts with thiomorpholine (B91149) when heated in ethanol (B145695) with anhydrous potassium carbonate. rsc.org This reaction results in the substitution of the chlorine atom to form 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.org By analogy, this compound is expected to react similarly with thiomorpholine under basic conditions to yield 2-(thiomorpholino)quinoline-3-carboxylic acid.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position offers another site for chemical modification, primarily through reactions such as esterification and conversion to amides or hydrazides. These transformations typically proceed while leaving the C2-chloro substituent intact, provided the reaction conditions are appropriately chosen.

Esterification Reactions

Esterification of this compound can be accomplished using various standard methods. rsc.org For example, simple aliphatic carboxylic esters can be prepared with high yields by reacting the acid with chloroformates and triethylamine (B128534) in the presence of a catalytic amount of 4-(dimethylamino)pyridine. lookchem.com Another approach involves the successive oxidation and chlorination of methyl quinoline carboxylates to produce esters of 2-chloroquinoline-carboxylic acids. nuph.edu.ua These methods are valuable for producing ester derivatives which can be useful intermediates for further synthesis. nuph.edu.uaresearchgate.net

Conversion to Hydrazides

The carboxylic acid can be converted into the corresponding hydrazide, 2-chloroquinoline-3-carbohydrazide. chemsrc.com This transformation is typically not performed in a single step directly from the carboxylic acid. The standard synthetic route involves first converting the carboxylic acid to a more reactive derivative, such as an ester or an acid chloride. This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired hydrazide. For instance, the condensation of quinolin-2-one derivatives with various hydrazides has been reported, highlighting the utility of hydrazide functionalities in quinoline chemistry. rsc.org

Amide Bond Formation

The carboxylic acid moiety at the 3-position of the 2-chloroquinoline (B121035) scaffold is a key site for chemical modification, most notably through the formation of amide bonds. This transformation is fundamental in medicinal chemistry for creating libraries of compounds with diverse biological activities. The direct condensation of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxyl group. bath.ac.uk

Standard peptide coupling methodologies are frequently employed to facilitate this reaction. These methods involve the use of coupling reagents that convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine. bath.ac.ukorganic-chemistry.org Common activating agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions like racemization. bath.ac.uk

Another effective strategy involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-chloroquinoline-3-carbonyl chloride is a highly electrophilic species that reacts readily with primary or secondary amines to yield the corresponding amide.

A representative reaction scheme for the formation of an amide from this compound is shown below:

Step 1 (Activation): The carboxylic acid is reacted with a coupling agent (e.g., EDC/HOBt) or converted to an acid chloride (e.g., with SOCl₂).

Step 2 (Amination): The activated intermediate is treated with a suitable amine (R-NH₂) to form the final amide product.

Research has shown the successful synthesis of amides from related quinoline systems. For instance, hydrazono-quinolines have been condensed with various carboxylic acids using EDC and triethylamine (TEA) to afford the corresponding amides, demonstrating the applicability of standard coupling techniques to the quinoline framework. nih.gov

Reactions of the Quinoline Ring System

The quinoline ring of this compound, featuring a chlorine atom at the C-2 position, is primed for a variety of substitution and cyclization reactions, enabling the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Sonogashira Coupling, Suzuki Reaction)

The chlorine atom at the C-2 position serves as an effective leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. To prevent interference with the catalytic cycle, the carboxylic acid group is often protected as an ester prior to the coupling reaction. reddit.com

Sonogashira Coupling

The Sonogashira coupling enables the linkage of the C-2 position of the quinoline ring to a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netrsc.org Studies on 2-chloroquinoline-3-carboxylate esters have demonstrated efficient coupling with various terminal alkynes, leading to the synthesis of 2-alkynyl-quinoline derivatives. researchgate.netrsc.org These reactions are valuable for creating extended π-systems and for building precursors to more complex fused heterocycles. researchgate.net

| Catalyst System | Base | Solvent | Outcome | Reference |

| PdCl₂(PPh₃)₂ / CuI | Triethylamine (TEA) | DMF or THF | Synthesis of 2-alkynyl-3-formyl-quinolines | rsc.org |

| Palladium catalyst (unspecified) | Secondary amine | Not specified | Formation of pyrrolo[1,2-a]quinoline (B3350903) derivatives via one-pot Sonogashira/cyclization | researchgate.net |

Suzuki Reaction

The Suzuki reaction is another powerful tool for C-C bond formation, coupling the C-2 position with an organoboron reagent, typically a boronic acid or a boronic ester. youtube.comorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.org The presence of a free carboxylic acid on one of the coupling partners can sometimes deactivate the catalyst, making esterification a common prerequisite. reddit.com The Suzuki reaction is widely used to synthesize biaryl compounds and has been applied to various chloroquinoline systems. For example, it has been used to introduce aryl groups at the C-4 position of other chloroquinoline derivatives, showcasing its utility for modifying this heterocyclic core. unisa.ac.za

| Catalyst | Base | Solvent | Coupling Partners | Reference |

| Pd(PPh₃)₄ | Aqueous base (e.g., Na₂CO₃, K₂CO₃) | Toluene, Dioxane, or DMF | Aryl/vinyl halide and Aryl/vinyl boronic acid | youtube.com |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Aryl triflate and Aryl boronic acid | organic-chemistry.org |

Cyclocondensation and Cyclization Reactions to Form Fused Heterocycles

This compound and its derivatives are valuable precursors for synthesizing fused polycyclic heterocyclic systems. These reactions often involve an initial reaction at the C-2 position followed by an intramolecular cyclization that may involve the substituent at the C-3 position.

For instance, the related 2-chloroquinoline-3-carbaldehyde undergoes condensation with various binucleophiles to generate fused rings. Reaction with o-phenylenediamine (B120857) can yield quino[b] researchgate.netrsc.orgbenzodiazepine structures. researchgate.net Similarly, reaction with formamide (B127407) has been shown to produce pyrrolo[3,4-b]quinolin-3-ones through an initial condensation followed by intramolecular cyclization and elimination of HCl. rsc.org Another key transformation is the reaction with sodium azide (B81097), which leads to the formation of the tetrazolo[1,5-a]quinoline (B14009986) ring system. nih.govrsc.org

A particularly elegant approach combines a Sonogashira coupling with a subsequent cyclization in a one-pot process. The reaction of a 2-chloroquinoline-3-carboxylate ester with propargyl alcohol and a secondary amine in the presence of a palladium catalyst directly yields substituted pyrrolo[1,2-a]quinoline derivatives. researchgate.net These examples highlight how the reactive centers at positions 2 and 3 can be orchestrated to build intricate, fused heterocyclic scaffolds.

Knoevenagel Condensation and Michael Addition Reactions

While the Knoevenagel condensation and Michael addition are more directly applicable to the aldehyde analogue, 2-chloroquinoline-3-carbaldehyde, the carboxylic acid can serve as a synthetic precursor to these transformations.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. youtube.com Therefore, to utilize this compound in such a reaction, it must first be reduced to the corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde. This aldehyde is a well-established substrate for Knoevenagel condensations with compounds like malononitrile (B47326) or ethyl acetoacetate, yielding α,β-unsaturated products that are key intermediates for further synthetic elaborations. rsc.org

Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com To employ this compound in a Michael addition scheme, it must first be converted into a suitable Michael acceptor. This is typically achieved by first performing a Knoevenagel or similar condensation reaction on the corresponding aldehyde to generate a C=C double bond in conjugation with an electron-withdrawing group. For example, chalcone-like derivatives prepared from 2-chloroquinoline-3-carbaldehyde have been shown to act as Michael acceptors, reacting with nucleophiles such as o-aminothiophenol to form new heterocyclic systems. rsc.org This two-step sequence—conversion of the carboxylic acid to an aldehyde, followed by a condensation to form a Michael acceptor—opens the door to a wide range of conjugate addition reactions.

Biological and Pharmacological Significance of 2 Chloroquinoline 3 Carboxylic Acid and Its Analogs

Anticancer and Antiproliferative Activities

The quinoline (B57606) nucleus is a core component of many natural alkaloids and synthetic compounds that exhibit anticancer properties. nih.gov Analogs of 2-chloroquinoline-3-carboxylic acid have been a focus of research for developing novel antiproliferative agents.

Protein Kinase CK2 Inhibition

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and apoptosis. nih.govtandfonline.com Its inhibition is a key target for cancer therapy. tandfonline.commedchem.org.ua Derivatives of 3-quinoline carboxylic acid, originating from the this compound scaffold, have been identified as potent inhibitors of protein kinase CK2. tandfonline.comnih.gov

In one study, a series of 3-quinoline carboxylic acid derivatives were synthesized and evaluated for their CK2 inhibitory activity. tandfonline.com The key intermediates for these syntheses were 2-chloroquinoline-3-carboxylic acids, obtained through the oxidation of 2-chloroquinoline-3-carbaldehydes. tandfonline.com Subsequent modifications, such as replacing the chlorine at the 2-position with an amino group or creating tetrazolo[1,5-a]quinoline-4-carboxylic acids, led to compounds with significant inhibitory potential. tandfonline.comtandfonline.com Out of forty-three newly synthesized compounds, twenty-two demonstrated CK2 inhibition with IC₅₀ values ranging from 0.65 to 18.2 μM. tandfonline.comnih.gov The most potent inhibitors were identified among the 2-aminoquinoline-3-carboxylic acid and tetrazolo-quinoline-4-carboxylic acid derivatives. tandfonline.com

Table 1: CK2 Inhibitory Activity of Selected 3-Quinoline Carboxylic Acid Analogs

| Compound Type | Number of Active Compounds | IC₅₀ Range (µM) | Reference |

|---|---|---|---|

| 3-Quinoline Carboxylic Acid Derivatives | 22 | 0.65 - 18.2 | nih.gov, tandfonline.com |

| 2-Aminoquinoline-3-carboxylic acid derivatives | Among most active | Submicromolar range | tandfonline.com |

| Tetrazolo-quinoline-4-carboxylic acid derivatives | Among most active | Submicromolar range | tandfonline.com |

Mechanism of Action Studies in Cancer Cell Lines

The anticancer effects of quinoline carboxylic acid analogs are often attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.gov Studies on aryl ester derivatives of quinoline-2-carboxylic acid, a close structural relative, have shown potent cytotoxicity against prostate cancer (PC3) cell lines, with an IC₅₀ value of 26 µg/mL. nih.gov

The mechanism of action involves several key cellular events:

Cell Cycle Arrest: These compounds can block the cell cycle at specific phases. For instance, a synthesized aryl ester of quinoline-2-carboxylic acid was found to significantly block the S phase of the cell cycle in PC3 cells. nih.gov

Induction of Apoptosis: The compounds trigger apoptosis, as evidenced by DNA fragmentation assays and staining methods that show an increase in apoptotic cells. nih.gov

Modulation of Apoptotic Proteins: The pro-apoptotic activity is further confirmed by changes in the expression of key regulatory proteins. A significant increase in the expression of the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2, was observed. nih.gov This shift in the Bax/Bcl-2 ratio enhances the activity of executioner caspases, such as caspases-7 and -9, leading to cell death. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

Quinolone carboxylic acids are a well-established class of antimicrobial agents. nih.gov Analogs derived from this compound have demonstrated broad-spectrum activity against various microbial pathogens, including bacteria and fungi. nih.govnih.govresearchgate.net

Activity against Gram-positive and Gram-negative Bacteria

Derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The structure of the bacterial cell wall differs significantly between these two groups, with Gram-negative bacteria possessing an outer membrane that can act as a barrier to many antibiotics. researchgate.net The ability of these quinoline analogs to act on both types highlights their potential as broad-spectrum antibacterial agents.

For example, a bromo derivative of a thiophene-fused quinoline, synthesized from a 2-chloroquinoline (B121035) precursor, exhibited high antibacterial activity against Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and Bacillus spizizenii (Gram-positive). nih.gov In another study, synthesized ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde were tested against bacterial species, showing promise as antimicrobial agents. asianpubs.org

Table 2: Antibacterial Spectrum of Selected 2-Chloroquinoline Analogs

| Compound/Derivative Type | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Observed Activity | Reference |

|---|---|---|---|---|

| Bromo derivative of thiophene-fused quinoline | Staphylococcus aureus, Bacillus spizizenii | Escherichia coli | High activity against all tested strains | nih.gov |

| 7-substituted 2-chloroquinoline-3-carboxylic acids and derivatives | General Gram-positive strains | General Gram-negative strains | Evaluated for potential antimicrobial activity | nih.gov |

Mechanistic Basis of Antimicrobial Action

The primary antibacterial mechanism for many quinolone-based antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase). nih.gov This enzyme is essential for bacterial DNA replication, recombination, and repair. By inhibiting its function, quinolones prevent the bacterial DNA from unwinding and duplicating, which ultimately leads to cell death. nih.gov Molecular docking studies have supported this mechanism for 2-chloroquinoline analogs, investigating their binding patterns with E. coli DNA gyrase B. nih.gov

Other proposed mechanisms include the catalytic action of certain molecules in the synthesis pathway. For instance, the amino acid L-proline has been shown to catalyze the Knoevenagel condensation and subsequent Michael addition steps in the synthesis of certain bioactive thiopyrano[2,3-b]quinoline derivatives from 2-mercaptoquinoline-3-carbaldehyde. nih.govrsc.org

Anti-inflammatory Properties

Compounds incorporating the quinoline ring system have been reported to possess anti-inflammatory activity. nih.govrsc.org Research into quinoline-related carboxylic acid derivatives has identified them as promising anti-inflammatory agents. nih.gov

A study evaluating various quinoline derivatives, including quinoline-3-carboxylic acids, found that they exerted impressively appreciable anti-inflammatory effects in a lipopolysaccharide (LPS) induced inflammation model using RAW264.7 mouse macrophages. nih.gov These effects were comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, but importantly, they did not show the associated cytotoxicity in the inflamed macrophage cells. nih.gov The proposed molecular mechanism for this activity involves the chelation of divalent metals, facilitated by the close proximity of the carboxylic acid group and the nitrogen atom in the quinoline ring. nih.gov Furthermore, amides of 2-chloroquinoline-4-carboxylic acid have also demonstrated anti-inflammatory action in animal models. researchgate.net

Antimalarial Activities

The urgent need for new antimalarial drugs, driven by the spread of resistance to existing therapies like chloroquine (B1663885), has fueled research into quinoline-based compounds. nih.gov Analogs of this compound have been a focal point in this endeavor.

Research has shown that modifications to the this compound structure can significantly impact its antimalarial potency. For instance, studies on 4-oxo-3-carboxyl quinolones revealed that while the ester form of a related compound exhibited good antimalarial activity, the conversion to a 3-carboxylic acid or a 3-carboxylic amide led to a loss of this activity. nih.gov This suggests that the specific functional group at the 3-position is critical for the compound's interaction with its target in the Plasmodium falciparum parasite. nih.gov

Furthermore, the position of substituents on the quinoline ring plays a crucial role. A 7-methoxy group on the quinolone ring was found to be more potent than a 5-methoxy group. nih.gov In the quest to overcome chloroquine resistance, researchers have also explored "reversed chloroquine" compounds, where modifications to the side chain attached to the quinoline core have shown promise in circumventing resistance mechanisms. scispace.com

Other Reported Biological Activities

Beyond their antimalarial potential, derivatives of this compound have demonstrated a range of other important biological effects. The inherent reactivity of the 2-chloroquinoline-3-carbaldehyde (B1585622), a closely related precursor, allows for the synthesis of a diverse array of heterocyclic compounds with promising therapeutic applications. researchgate.net

Antiplasmodial and Anti-HIV Activities

The quinoline core is a versatile scaffold that has been exploited for the development of agents against various pathogens. nih.gov Analogs of this compound have exhibited antiplasmodial activity, which is directly related to their antimalarial effects. nih.gov

In the context of viral infections, quinoline derivatives have also shown promise. Hybrid molecules combining the quinoline structure with other pharmacophores, such as 1,2,3-triazoles, have been synthesized and evaluated for their anti-HIV activity. nih.gov Some of these hybrids have demonstrated potent inhibition of the HIV-1 virus, with one compound being nine times more active than the reference drug, azidothymidine (AZT). nih.gov

Enzyme Inhibition (e.g., Carbonic Anhydrase, DNA Gyrase B, DNA Topoisomerase)

The inhibitory action of this compound analogs against various enzymes is a key mechanism underlying their biological activities.

Carbonic Anhydrase: Carboxylic acids are a known class of carbonic anhydrase inhibitors. nih.govnih.gov While many clinically used inhibitors are sulfonamide-based, carboxylic acid derivatives are being explored to achieve more specific inhibition of different carbonic anhydrase isoforms, which could lead to fewer side effects. nih.govnih.govepa.gov

DNA Gyrase B: Bacterial DNA gyrase is a well-established target for antibiotics. nih.govnih.gov The GyrB subunit, in particular, has an ATP-binding site that is a promising target for new antibacterial agents. univie.ac.atnih.gov Derivatives of 4-hydroxy-2-quinolone-3-carboxamide, which can be synthesized from this compound precursors, have been identified as potent inhibitors of S. aureus GyrB. univie.ac.atnih.gov

DNA Topoisomerase: Quinolones are known to target bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV. nih.govnih.gov However, some studies on 4-oxo-3-carboxyl quinolones suggest that their antimalarial activity may not be directly linked to the inhibition of P. falciparum topoisomerase II. nih.gov

Structure-Activity Relationship (SAR) Studies

The systematic investigation of how chemical structure relates to biological activity is crucial for the rational design of more effective drugs. For this compound and its analogs, SAR studies have provided valuable insights.

Impact of Substituents on Biological Potency

The nature and position of substituents on the quinoline ring and its side chains have a profound effect on the biological potency of these compounds.

| Compound/Analog | Substituent/Modification | Biological Activity | Key Findings |

| 4-oxo-3-carboxyl quinolones | 3-carboxylic acid or 3-carboxylic amide | Antimalarial | Abolished antimalarial potency compared to the ester form. nih.gov |

| 7-methoxy quinolone | Methoxy (B1213986) group at position 7 | Antimalarial | More potent than the 5-methoxy analog. nih.gov |

| Reversed Chloroquine Analogs | Modified side chain | Antimalarial | Can overcome chloroquine resistance. scispace.com |

| Quinolone-Triazole Hybrids | 1,2,3-triazole moiety | Anti-HIV | Potent inhibition, with some compounds exceeding the activity of reference drugs. nih.gov |

| 4-hydroxy-2-quinolone-3-carboxamides | N-quinazolinone moiety | DNA Gyrase B Inhibition | Potent inhibitors of S. aureus GyrB. univie.ac.atnih.gov |

These studies highlight the sensitivity of biological activity to even minor structural changes. For instance, in the development of protein kinase CK2 inhibitors, replacing the carbonyl group at position 2 of the quinoline ring with a chlorine atom or an amino group significantly influenced inhibitory activity. tandfonline.com Similarly, the introduction of hydrophobic substituents on the benzene (B151609) ring of the quinoline system has been shown to enhance hydrophobic interactions with the active site of enzymes like CK2. tandfonline.com

In the context of antibacterial agents targeting DNA gyrase, the 4-hydroxy-2-quinolone fragment has been identified as essential for inhibitory activity. univie.ac.atnih.gov The addition of different moieties, such as an N-quinazolinone group, can further enhance this activity. univie.ac.atnih.gov

Positional Effects on Biological Activity

The biological activity of this compound and its analogs is profoundly influenced by the position of various substituents on the quinoline ring. Structure-activity relationship (SAR) studies have demonstrated that minor positional shifts of functional groups can lead to significant changes in potency and selectivity across different biological targets, including bacteria, viruses, and protein kinases.

Influence of Substituents on the Benzo[b]pyridine Ring

Research into the inhibition of protein kinase CK2 by derivatives of 3-quinoline carboxylic acid has highlighted the critical role of substituent placement on the benzene portion of the quinoline scaffold. tandfonline.com A comparative analysis of bromo-substituted compounds revealed that derivatives with bromine at the C-7 position consistently exhibit better inhibitory activity against CK2 than their C-6 bromo-substituted counterparts. tandfonline.com

For instance, when modifying 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, the 7-bromo substituted analog showed significantly higher potency than the 6-bromo version. tandfonline.com This trend suggests that the electronic and steric properties imparted by a substituent at the C-7 position are more favorable for interaction with the enzyme's active site. However, this regularity can be inverted with bulkier substituents; compounds with a large phenyl group showed greater activity when it was placed at the C-6 position rather than the C-7 position. tandfonline.com

The activity is also heavily dependent on the substituent at the C-2 position. Modifications at this position, such as replacing a chlorine atom with an oxo group or a tetrazole ring, significantly impact the inhibitory concentration (IC₅₀). tandfonline.com The introduction of a tetrazole ring, for example, can lead to stronger hydrophobic interactions with key amino acid residues in the CK2 active site, resulting in more potent inhibition. tandfonline.com

Table 1: Effect of Substituent Position on Protein Kinase CK2 Inhibition

| Base Compound | Substituent & Position | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | 7-Bromo | 1.1 | tandfonline.com |

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | 6-Bromo | >10 | tandfonline.com |

| Tetrazolo[1,5-a]quinoline-4-carboxylic acid | 8-Methoxy | 0.8 | tandfonline.com |

| Tetrazolo[1,5-a]quinoline-4-carboxylic acid | 7-Methoxy | 1.2 | tandfonline.com |

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | 6-Phenyl | 1.8 | tandfonline.com |

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | 7-Phenyl | 4.2 | tandfonline.com |

Positional Importance in Antibacterial and Antiviral Activity

In the realm of antibacterial agents, the position of substituents is a cornerstone of the efficacy of quinolone antibiotics. The majority of clinically used fluoroquinolones feature a fluorine atom at the C-6 position, a modification that significantly broadens their antibacterial spectrum compared to first-generation non-fluorinated quinolones. wikipedia.org Some analogs also incorporate a fluorine at the C-8 position. wikipedia.org

Structure-activity relationship studies of novel 3-quinolinecarboxylic acid derivatives have shown that antibacterial potency is maximized when specific groups are placed at defined positions. nih.gov For example, potent activity against Escherichia coli is achieved with a fluorine at the C-6 position combined with a substituted amino group at C-1 and a piperazinyl or methylpiperazinyl moiety at the C-7 position. nih.gov The resulting compound, Amifloxacin, demonstrates antibacterial potency comparable to established drugs like Pefloxacin and Norfloxacin. nih.gov This highlights the synergistic effect of having the correct substituents in the C-1, C-6, and C-7 positions. Furthermore, studies on 6,8-disubstituted quinolones found that a 6,8-difluoro derivative was the most effective among the tested compounds, reinforcing the importance of halogen placement on the benzo ring. nih.gov

For antiviral applications, SAR studies on 4-quinoline carboxylic acid analogs as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH) have also underscored positional effects. nih.govnih.gov While a C-3 methyl group was initially expected to increase cellular activity, it surprisingly resulted in a significant decrease in potency. nih.gov The most potent antiviral compounds in this class possess a fluorine atom at the C-6 position, demonstrating the conserved importance of this substitution across different biological activities. nih.govacs.org

Table 2: Key Positional Substitutions in Antibacterial Quinolones

| Compound | C-1 Substituent | C-6 Substituent | C-7 Substituent | Biological Activity | Reference |

|---|---|---|---|---|---|

| Amifloxacin | Methylamino | Fluoro | 4-Methyl-1-piperazinyl | Antibacterial (MIC = 0.25 µg/mL vs E. coli) | nih.gov |

| Pefloxacin | Ethyl | Fluoro | 4-Methyl-1-piperazinyl | Antibacterial | nih.gov |

| Norfloxacin | Ethyl | Fluoro | 1-Piperazinyl | Antibacterial | nih.gov |

| Levofloxacin | (S)-CH₃ attached to N on bridged ring | Fluoro | 4-Methyl-1-piperazinyl (part of bridged ring) | Broad-spectrum antibacterial | wikipedia.org |

In antimalarial 4-oxo-3-carboxyl quinolones, a methoxy group at the C-7 position was found to be more favorable for activity than a methoxy group at the C-5 position, further illustrating the nuanced impact of substituent placement on the benzene ring. nih.gov

Computational and Theoretical Studies on 2 Chloroquinoline 3 Carboxylic Acid

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties, offering significant insights into the behavior of 2-chloroquinoline-3-carboxylic acid.

Optimized Molecular Structures and Vibrational Assignments

The theoretical molecular structure of this compound can be determined by geometry optimization using DFT calculations, typically with a basis set like B3LYP/6-311G(d,p). The goal of this optimization is to find the lowest energy arrangement of the atoms in the molecule. The resulting calculated bond lengths and angles can then be compared with experimental data obtained from X-ray crystallography. The crystal structure of this compound has been reported, providing a benchmark for theoretical models. univ-rennes1.fr In one study, the quinolyl moiety's two rings were found to be fused in an axial fashion, forming a dihedral angle of 0.42 (9)°. univ-rennes1.fr

Vibrational assignments are carried out by calculating the harmonic vibrational frequencies at the optimized geometry. These theoretical frequencies help in the assignment of the experimental vibrational bands observed in Infrared (IR) and Raman spectra. For instance, spectroscopic analysis of this compound has identified characteristic vibrational bands, such as a broad band for the acidic O-H stretch (3440–2483 cm⁻¹) and a strong C=O stretching vibration at 1725 cm⁻¹. researchgate.net DFT calculations can correlate these experimental frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the quinoline (B57606) ring, the carboxylic acid group, and the C-Cl bond.

Table 1: Selected Experimental Vibrational Data for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3440–2483 (broad) |

| Carbonyl | C=O Stretch | 1725 |

Data sourced from reference researchgate.net

Analysis of Charge Delocalization and Hyperconjugative Interactions (NBO Analysis)

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, intramolecular and intermolecular bonding, and hyperconjugative interactions. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis quantifies the stabilization energy (E(2)) associated with these interactions.

Fukui Functions and Chemical Reactivity Descriptors

Fukui functions are used within DFT to describe chemical reactivity. nih.gov They help identify the most electrophilic and nucleophilic sites in a molecule by analyzing the change in electron density when an electron is added or removed. nih.gov The three main types of Fukui functions are:

f+(r): for nucleophilic attack (where an electron is accepted).

f-(r): for electrophilic attack (where an electron is donated).

f0(r): for radical attack. nih.gov

For this compound, these functions would predict the most probable sites for reaction. The analysis would likely indicate that the nitrogen atom and the carbonyl oxygen are susceptible to electrophilic attack, while the carbon atoms of the quinoline ring, particularly those activated by the electron-withdrawing groups, would be prone to nucleophilic attack. Other chemical reactivity descriptors, such as global electronegativity, chemical hardness, and softness, can also be calculated to provide a quantitative measure of the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. They are valuable for predicting how a molecule will interact with other chemical species. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the quinoline ring, as these are the most electronegative atoms with lone pairs of electrons. These regions represent the sites most likely to interact with positive charges or act as hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid group and the hydrogens on the aromatic ring would exhibit positive potential (blue or green), identifying them as potential sites for nucleophilic attack or hydrogen bond donation.

HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic properties.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO would likely be distributed over the electron-deficient pyridine (B92270) ring and the carboxylic acid group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. This analysis is crucial for understanding the electronic transitions within the molecule, which are relevant to its photophysical properties and its behavior in chemical reactions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target, typically a protein or enzyme.

This compound serves as a scaffold for the synthesis of various biologically active compounds. Molecular docking studies have been performed on its derivatives to predict their binding affinity and interaction patterns with specific enzymes. For example, quinoline derivatives have been docked against bacterial enzymes like E. coli DNA gyrase B, a target for antibacterial agents. researchgate.netresearchgate.net These studies help to elucidate how the quinoline core and its substituents form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with key amino acid residues in the enzyme's active site. researchgate.net In one study, derivatives were also docked against human topoisomerase IIα, a target in cancer therapy. researchgate.net The insights gained from these docking simulations are invaluable for lead optimization and the rational design of new, more potent therapeutic agents based on the quinoline framework. researchgate.net

Ligand-Protein Interactions and Binding Modes

Computational studies, particularly molecular docking, have been instrumental in elucidating the potential interactions between this compound derivatives and various protein targets. These studies help in understanding the binding modes and affinities, providing a rationale for the observed biological activities. For instance, in the context of developing new inhibitors for protein kinase CK2, a key enzyme implicated in various diseases including cancer, derivatives of this compound have been investigated. Molecular docking simulations revealed that these compounds can fit into the ATP-binding site of the enzyme. The specific interactions often involve hydrogen bonding and hydrophobic interactions with key amino acid residues within the binding pocket. The quinoline ring system and the carboxylic acid group are crucial for establishing these interactions. The precise orientation and conformation of the ligand within the active site are determined by the substituents on the quinoline core.

Enzyme Active Site Interactions

The interactions of this compound and its analogs within enzyme active sites are a key focus of computational analysis. For protein kinase CK2, the active site is a well-defined pocket where ATP, the natural substrate, binds. tandfonline.com Derivatives of this compound are designed to mimic ATP and compete for this binding site. The chloro-substituted quinoline core can form hydrophobic interactions with nonpolar residues, while the carboxylic acid group is often involved in forming hydrogen bonds with polar or charged residues, such as lysine (B10760008) or arginine, which are commonly found in kinase ATP-binding sites. These interactions are critical for the inhibitory activity of the compounds. The specific residues involved in these interactions can be identified through molecular docking studies, providing valuable information for the design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for activity. nih.gov

Toxicity Prediction (e.g., LD50)

While specific LD50 prediction studies for this compound are not extensively detailed in the provided results, QSAR models are a recognized method for predicting toxicity. scispace.com Generally, these models correlate physicochemical properties and structural descriptors of a group of chemicals with their experimentally determined toxicity values (like LD50) to create a predictive model. For a compound like this compound, hazard classifications from GHS data indicate it is harmful if swallowed. nih.gov A QSAR model for predicting the oral toxicity of similar aromatic carboxylic acids would likely incorporate descriptors related to lipophilicity (logP), electronic properties (such as Hammett constants), and steric parameters.

Correlation of Physicochemical Parameters with Biological Activity

The correlation of physicochemical parameters with biological activity is a cornerstone of QSAR studies. For quinoline derivatives, including those related to this compound, various descriptors are used to build QSAR models. These can include:

Electronic Descriptors: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's ability to donate or accept electrons.

Steric Descriptors: Like molecular weight and volume, which describe the size and shape of the molecule.

Topological Descriptors: Which quantify aspects of molecular structure like branching and connectivity.

For instance, in studies of related quinoline derivatives as anticancer agents, descriptors like ELUMO (Energy of the Lowest Unoccupied Molecular Orbital), molecular weight (MW), and polarizability (POLZ) have been shown to be important for their activity. researchgate.net A positive correlation with electronic descriptors might suggest the importance of electron-accepting capabilities for binding, while correlations with steric parameters can indicate the optimal size and shape for fitting into a receptor's binding site. The development of a robust QSAR model allows for the virtual screening of new derivatives and the prioritization of compounds for synthesis and further testing. nih.govresearchgate.net

Applications in Medicinal Technology and Drug Discovery

Development of New Pharmaceutical Agents

The quinoline (B57606) ring system is a well-established pharmacophore found in numerous natural products and synthetic drugs, known to interact with various biological targets. ontosight.airsc.org 2-Chloroquinoline-3-carboxylic acid leverages this privileged scaffold for the development of new pharmaceutical agents. Research has shown that the compound and its derivatives exhibit a spectrum of potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them attractive candidates for drug development. ontosight.ai

A notable area of research involves the use of this compound as a precursor for synthesizing inhibitors of protein kinase CK2, a target implicated in cancer. tandfonline.comnih.gov By modifying the core structure, scientists have developed a series of novel compounds with significant inhibitory activity against this enzyme. tandfonline.com The process begins with the synthesis of 2-chloroquinoline-3-carboxylic acids, which are then converted into various derivatives, such as 2-aminoquinoline-3-carboxylic acids and tetrazolo[1,5-a]quinoline-4-carboxylic acids, to explore their therapeutic potential. tandfonline.com The development of new drugs from such compounds has the potential to offer innovative treatments for various diseases and improve patient outcomes. ontosight.ai

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and requires modification to improve its properties. This compound serves as an excellent starting point, or lead structure, for the identification and optimization of new drug candidates. ontosight.ai